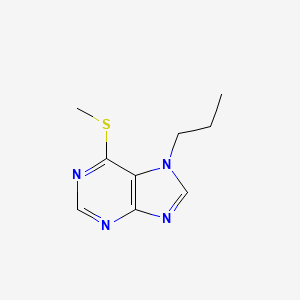

6-(Methylsulfanyl)-7-propyl-7H-purine

Description

Structure

3D Structure

Properties

CAS No. |

89142-51-8 |

|---|---|

Molecular Formula |

C9H12N4S |

Molecular Weight |

208.29 g/mol |

IUPAC Name |

6-methylsulfanyl-7-propylpurine |

InChI |

InChI=1S/C9H12N4S/c1-3-4-13-6-12-8-7(13)9(14-2)11-5-10-8/h5-6H,3-4H2,1-2H3 |

InChI Key |

AFYAKYQGFOIQGN-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=NC2=C1C(=NC=N2)SC |

Origin of Product |

United States |

Sophisticated Structural Elucidation and Conformational Analysis of 6 Methylsulfanyl 7 Propyl 7h Purine

High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation

High-resolution spectroscopic methods are fundamental in unequivocally determining the chemical structure of 6-(Methylsulfanyl)-7-propyl-7H-purine, confirming its atomic connectivity and molecular formula.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 6-(Methylsulfanyl)-7-propyl-7H-purine in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the chemical environment of hydrogen and carbon atoms.

In a typical ¹H NMR spectrum, the protons of the propyl group would exhibit distinct signals. The methyl protons (-CH₃) would appear as a triplet, the methylene (B1212753) protons adjacent to the purine (B94841) ring (-N-CH₂-) would also be a triplet, and the central methylene protons (-CH₂-) would present as a sextet. The methylsulfanyl group (-S-CH₃) protons would give rise to a sharp singlet. The purine ring protons, C2-H and C8-H, would appear as distinct singlets in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms of the propyl group, the methylsulfanyl group, and the five distinct carbons of the purine ring would each produce a signal at a characteristic chemical shift.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra reveal proton-proton couplings, for instance, confirming the connectivity within the propyl chain. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for 6-(Methylsulfanyl)-7-propyl-7H-purine

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2-H | ~8.5 | ~152 |

| C8-H | ~8.0 | ~145 |

| N7-CH₂-CH₂-CH₃ | ~4.2 (triplet) | ~48 |

| N7-CH₂-CH₂-CH₃ | ~1.9 (sextet) | ~24 |

| N7-CH₂-CH₂-CH₃ | ~0.9 (triplet) | ~11 |

| S-CH₃ | ~2.6 (singlet) | ~15 |

| C4 | - | ~155 |

| C5 | - | ~120 |

| C6 | - | ~160 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of 6-(Methylsulfanyl)-7-propyl-7H-purine. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector are utilized. HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the calculation of the elemental composition with a high degree of confidence. This precise mass measurement helps to distinguish the target compound from isomers and other molecules with the same nominal mass.

For 6-(Methylsulfanyl)-7-propyl-7H-purine (C₉H₁₂N₄S), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and sulfur.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | 209.0855 |

| [M+Na]⁺ | 231.0674 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers valuable insights into the functional groups present in the molecule. IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies. For 6-(Methylsulfanyl)-7-propyl-7H-purine, key vibrational modes would include C-H stretching from the alkyl groups and the purine ring, C=N and C=C stretching within the purine ring, and C-N and C-S stretching vibrations.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to non-polar bonds and can be useful for identifying the C-S bond and the purine ring vibrations.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=N stretch | 1650-1550 |

| C=C stretch | 1600-1475 |

| C-N stretch | 1350-1250 |

| C-S stretch | 750-600 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional molecular structure of 6-(Methylsulfanyl)-7-propyl-7H-purine in the solid state. This method requires the growth of a suitable single crystal, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise positions of each atom.

This analysis would provide detailed information on bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the planarity of the purine ring system and the conformation of the propyl group relative to the ring. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing, can also be identified and characterized. While specific data for the target compound is not available, analysis of related purine structures, such as 2,6-dichloro-7-isopropyl-7H-purine, demonstrates the utility of this technique in defining the solid-state architecture of N7-substituted purines. nih.gov

Computational Methods for Gas-Phase and Solution-Phase Conformational Analysis

Computational chemistry provides valuable insights into the conformational preferences and electronic properties of 6-(Methylsulfanyl)-7-propyl-7H-purine in both the gas phase and in solution. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model the molecule and predict its most stable conformations.

These calculations can determine the rotational barriers around single bonds, such as the C-N bond connecting the propyl group to the purine ring and the C-S bond of the methylsulfanyl group. This allows for the identification of the lowest energy conformers and the energy differences between them. Furthermore, computational methods can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the structural assignment. Solvation models can also be incorporated to simulate the effect of different solvents on the conformational equilibrium.

Chiroptical Spectroscopy for Stereochemical Assignment (if relevant for chiral analogs)

For the achiral molecule 6-(Methylsulfanyl)-7-propyl-7H-purine, chiroptical spectroscopy is not directly applicable. However, if chiral analogs were to be synthesized, for instance, by introducing a stereocenter in the propyl chain or by creating a chiral center through substitution on the purine ring, then chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for assigning the absolute configuration of the stereoisomers. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, providing a unique spectroscopic fingerprint for each enantiomer.

In Vitro Biological Modulatory Activities and Mechanistic Investigations of 6 Methylsulfanyl 7 Propyl 7h Purine

Investigation of Specific Enzymatic Target Modulation

There is no available information on the effects of 6-(Methylsulfanyl)-7-propyl-7H-purine on the following enzymatic targets:

Receptor Binding Profiling and Ligand-Target Interaction Studies

Similarly, no data exists in the public domain regarding the interaction of 6-(Methylsulfanyl)-7-propyl-7H-purine with the following receptors:

Purinergic Receptor (P2X, P2Y) Activation/Antagonism:The activity of this compound as either an activator or antagonist of P2X or P2Y purinergic receptors has not been documented.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the in vitro biological modulatory activities of the chemical compound 6-(Methylsulfanyl)-7-propyl-7H-purine for the outlined topics.

The requested article cannot be generated as no research data, detailed findings, or data tables concerning the following activities for "6-(Methylsulfanyl)-7-propyl-7H-purine" could be located:

Impact on Immunomodulatory Responses (Mechanistic Focus)

While research exists for other purine (B94841) derivatives, such as 6-mercaptopurine (B1684380), 6-thioguanine (B1684491), and various other N9- or C6-substituted purines, this information is not applicable due to the strict instruction to focus solely on 6-(Methylsulfanyl)-7-propyl-7H-purine. Generating content based on related but distinct molecules would not be scientifically accurate for the specified compound. Therefore, a thorough and scientifically accurate article adhering to the provided outline cannot be constructed.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Methylsulfanyl 7 Propyl 7h Purine Scaffolds

Impact of N7-Alkyl Chain Variations on Molecular Interactions and Biological Activity

The nature of the alkyl substituent at the N7 position of the purine (B94841) ring is a key determinant of the molecule's interaction with biological targets and its resulting activity. While direct alkylation of purines can often lead to a mixture of N7 and N9 isomers, specific synthetic methods have been developed to achieve regioselective N7-alkylation. nih.govnih.gov The length, branching, and presence of functional groups on the N7-alkyl chain can significantly influence the compound's steric and electronic properties, thereby affecting its binding affinity and efficacy.

For instance, studies on various N7-substituted purines have demonstrated that alterations in the alkyl chain can modulate interactions within the binding pocket of a target protein. Shorter, linear alkyl chains, such as the propyl group in 6-(methylsulfanyl)-7-propyl-7H-purine, may confer a degree of flexibility, allowing the molecule to adopt a favorable conformation for binding. Conversely, bulkier or more constrained alkyl groups, such as a tert-butyl group, can introduce steric hindrance that may either enhance or diminish activity depending on the topology of the binding site. nih.govnih.gov The choice of the N7-alkyl substituent is therefore a critical consideration in the design of purine-based compounds with specific biological profiles.

The following table summarizes the general impact of N7-alkyl chain variations on the properties of purine analogs:

| N7-Alkyl Chain Variation | Potential Impact on Molecular Interactions | Potential Impact on Biological Activity |

| Chain Length | Affects the depth of penetration into a binding pocket. | Can influence potency and selectivity. |

| Branching | Introduces steric bulk, which can enhance selectivity for specific targets. | May increase or decrease activity depending on the target's steric tolerance. |

| Introduction of Functional Groups | Can introduce new hydrogen bonding or other non-covalent interactions. | Can modulate solubility, cell permeability, and target engagement. |

Influence of C6-Sulfanyl Substituent Modifications on Target Engagement

The C6 position of the purine ring is a common site for modification to modulate biological activity. The methylsulfanyl group in 6-(methylsulfanyl)-7-propyl-7H-purine plays a significant role in its interaction with target proteins. This group can participate in various non-covalent interactions, including hydrophobic and van der Waals interactions.

Modification of the C6-sufanyl substituent can have a profound impact on target engagement. For example, altering the size of the alkyl group attached to the sulfur atom can fine-tune the steric fit of the molecule within a binding site. Furthermore, the introduction of different functional groups at this position can introduce new interaction points, such as hydrogen bond donors or acceptors, which can enhance binding affinity and specificity. Studies on related 6-modified purine riboside analogues have shown that modifications at the C6 position can lead to the activation of specific biological pathways, such as the innate immune response through hSTING activation. nih.gov

Strategic Derivatization of the Purine Core for Enhanced Specificity and Potency

Strategic derivatization of the purine core is a cornerstone of medicinal chemistry efforts to develop compounds with improved therapeutic properties. Beyond the N7 and C6 positions, other sites on the purine ring, such as the C2 and C8 positions, can be modified to enhance specificity and potency. These modifications can alter the electronic distribution of the purine ring system, influence its metabolic stability, and introduce new vectors for interaction with biological targets.

A common strategy involves the introduction of substituents that can exploit specific features of a target's binding site. For example, the addition of a halogen atom can introduce a halogen bond, a type of non-covalent interaction that has gained recognition for its potential to enhance binding affinity. Similarly, the incorporation of amine or hydroxyl groups can create new hydrogen bonding opportunities. The goal of such derivatization is to create a molecule that interacts more strongly and selectively with its intended target, thereby increasing its potency and reducing off-target effects. The hybridization of the purine scaffold with other heterocyclic systems, such as pyridine, has also been explored to create novel chemical entities with unique biological activities. researchgate.netnih.gov

Establishment of Quantitative Structure-Activity Relationships (QSAR) for Purine Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govresearchgate.net For purine analogs, QSAR models can be invaluable tools for predicting the activity of novel derivatives and for guiding the design of more potent compounds. These models are built by analyzing a dataset of compounds with known activities and identifying the physicochemical properties or structural features that are most important for activity.

For the 6-(methylsulfanyl)-7-propyl-7H-purine scaffold, a QSAR study would involve synthesizing and testing a series of analogs with variations at different positions of the purine ring. The resulting data would then be used to develop a mathematical model that relates specific structural features, such as the size of the N7-alkyl group or the electronic properties of the C6-substituent, to the observed biological activity. Such models can provide insights into the key molecular descriptors that govern the activity of these compounds and can be used to prioritize the synthesis of new analogs with a higher probability of success.

Design of Chemical Probes and Reporter Molecules Based on the 6-(Methylsulfanyl)-7-propyl-7H-purine Scaffold

The 6-(methylsulfanyl)-7-propyl-7H-purine scaffold can serve as a foundation for the design of chemical probes and reporter molecules. rsc.orgljmu.ac.ukrsc.org These tools are essential for studying the biological function of target proteins and for identifying new drug targets. A chemical probe is a small molecule that is designed to interact with a specific target in a complex biological system. By attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the purine scaffold, researchers can visualize the localization of the target protein within a cell or isolate it for further study.

The design of such probes requires careful consideration of the point of attachment for the reporter group to ensure that it does not interfere with the binding of the purine scaffold to its target. The linker connecting the scaffold to the reporter group must also be carefully chosen to provide the appropriate length and flexibility. The development of chemical probes based on the 6-(methylsulfanyl)-7-propyl-7H-purine scaffold could provide valuable insights into its mechanism of action and facilitate the discovery of novel therapeutic agents.

Advanced Computational and Theoretical Chemistry Studies of 6 Methylsulfanyl 7 Propyl 7h Purine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and reactivity.

For 6-(Methylsulfanyl)-7-propyl-7H-purine, these calculations would elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

The electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting non-covalent interactions with other molecules, including biological targets. For instance, regions with negative electrostatic potential (typically around nitrogen atoms in the purine (B94841) ring) are likely to act as hydrogen bond acceptors, while regions with positive potential (around hydrogen atoms) can act as hydrogen bond donors.

These theoretical calculations provide a foundational understanding of the molecule's reactivity, guiding the design of derivatives with enhanced properties and predicting their behavior in different chemical environments.

Molecular Dynamics Simulations for Conformational Landscape and Protein-Ligand Complex Stability

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational landscape of 6-(Methylsulfanyl)-7-propyl-7H-purine and the stability of its complexes with biological targets, such as proteins.

An MD simulation of 6-(Methylsulfanyl)-7-propyl-7H-purine in a solvent (typically water) would reveal the flexibility of the propyl chain and the methylsulfanyl group. It would show the preferred conformations of the molecule in a physiological environment and the energetic barriers between different conformational states. This information is vital for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein.

When applied to a protein-ligand complex, MD simulations can assess the stability of the interaction. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time, researchers can determine if the ligand remains stably bound in the active site. Furthermore, these simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex and their persistence over the simulation time.

Molecular Docking and Virtual Screening for Identification of Novel Biological Targets and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in identifying potential biological targets for 6-(Methylsulfanyl)-7-propyl-7H-purine and elucidating its binding mode at the atomic level.

In a typical molecular docking study, a 3D model of the target protein is used, and a scoring function is employed to estimate the binding affinity for different orientations of the ligand in the protein's active site. For purine analogs, which are known to interact with a wide range of biological targets including kinases and viral enzymes, virtual screening campaigns can be performed. In such a campaign, 6-(Methylsulfanyl)-7-propyl-7H-purine would be docked against a library of protein structures to identify potential new targets.

Table 2: Representative Data from a Molecular Docking Study of a 6-(Methylsulfanyl)purine Analog

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| HSV-1 Thymidine (B127349) Kinase | -7.5 | E83, Y172, Q125 |

Note: The data in this table is illustrative and based on findings for an analogous compound to demonstrate the type of information generated from molecular docking studies.

Ligand-Based and Structure-Based Pharmacophore Modeling for Rational Design

Pharmacophore modeling is a powerful tool in rational drug design that focuses on the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model represents the 3D arrangement of these features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A ligand-based pharmacophore model could be developed for 6-(Methylsulfanyl)-7-propyl-7H-purine by comparing it with other known active molecules for a particular target. This approach is useful when the 3D structure of the target protein is unknown. The common features among active molecules are identified to create a model that can be used to screen for new compounds with similar properties.

A structure-based pharmacophore model , on the other hand, is derived from the 3D structure of the protein-ligand complex. By analyzing the key interactions between the ligand and the protein's active site, a pharmacophore model can be generated that captures the essential features for binding. For 6-(Methylsulfanyl)-7-propyl-7H-purine, if a complex with a target protein was known, a structure-based model would highlight the precise locations of hydrogen bond donors/acceptors and hydrophobic groups on the ligand that are critical for its activity. This model would then serve as a template for designing new derivatives with improved potency and selectivity.

In Silico Prediction of Molecular Interactions and Binding Energetics (e.g., MM-PBSA, MM-GBSA)

To obtain a more accurate estimation of the binding affinity of 6-(Methylsulfanyl)-7-propyl-7H-purine to a protein target than what is provided by docking scores alone, more rigorous computational methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be employed.

These methods calculate the free energy of binding of a ligand to a protein by combining the molecular mechanics energies of the complex, protein, and ligand with a solvation free energy term. The calculations are typically performed on a set of snapshots taken from a molecular dynamics simulation, which allows for the consideration of molecular flexibility and entropic contributions to binding.

The binding free energy is decomposed into various components, such as van der Waals energy, electrostatic energy, and solvation energy. This decomposition allows for the identification of the key driving forces for the binding of 6-(Methylsulfanyl)-7-propyl-7H-purine to its target. For instance, it can be determined whether the binding is primarily driven by hydrophobic interactions or by electrostatic interactions like hydrogen bonds. This detailed energetic profile is invaluable for the rational design of new inhibitors with enhanced binding affinities.

Table 3: Illustrative Binding Free Energy Components from an MM-PBSA Calculation

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.0 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | +30.0 |

| Non-polar Solvation Energy | -5.5 |

| Total Binding Free Energy | -41.0 |

Note: This table provides an example of the type of data generated by MM-PBSA calculations and does not represent actual data for 6-(Methylsulfanyl)-7-propyl-7H-purine.

Emerging Research Directions and Application Prospects for 6 Methylsulfanyl 7 Propyl 7h Purine Derivatives

Development of Chemical Tools for Biological Pathway Elucidation

Substituted purines are invaluable as chemical tools for the elucidation of complex biological pathways. nih.gov Derivatives of 6-(methylsulfanyl)-7-propyl-7H-purine, by mimicking endogenous purines like adenine (B156593) and guanine, can be designed to interact with specific enzymes or receptors, thereby allowing researchers to dissect their functions within a cellular context. nih.govdrugbank.com

One of the primary applications of such compounds is in the study of purine (B94841) metabolism itself. nih.govnih.gov Thiopurines, a class of compounds that includes 6-mercaptopurine (B1684380), are well-known antimetabolites that interfere with nucleic acid biosynthesis. nih.govdrugbank.com They are converted intracellularly to ribonucleotides that can inhibit key enzymes in the de novo purine synthesis pathway. nih.gov A 6-(methylsulfanyl)-7-propyl-7H-purine derivative could be designed to target specific enzymes within this pathway, helping to elucidate their regulatory mechanisms and their roles in both normal physiology and disease states.

Furthermore, the N7-alkylation of purines can significantly influence their biological activity and target specificity. nih.gov While N9-substituted purines are more common, N7-isomers possess unique biological properties, including cytotoxic and antiviral activities. nih.gov By synthesizing a library of 6-(methylsulfanyl)-7-alkyl-7H-purines with varying alkyl chains, it is possible to develop a set of chemical probes with graded affinities for different targets. These probes can be used to map the active sites of enzymes or the binding pockets of receptors, providing valuable structural information. The stability of the N7-alkyl group under various conditions is a critical factor in its utility as a reliable chemical probe. acs.org

The development of these derivatives as chemical tools also extends to their potential use in affinity chromatography and pull-down assays for target identification. By immobilizing a 6-(methylsulfanyl)-7-propyl-7H-purine derivative on a solid support, it could be used to capture its binding partners from cell lysates, leading to the identification of novel protein targets.

Exploration of Novel Therapeutic Modalities Focused on Mechanistic Insights

The structural features of 6-(methylsulfanyl)-7-propyl-7H-purine derivatives make them attractive candidates for the development of novel therapeutics, particularly in oncology and virology. nih.govmdpi.com The exploration of these therapeutic modalities is intrinsically linked to a deep understanding of their mechanism of action.

Many purine analogues exert their therapeutic effects through their conversion to cytotoxic metabolites. nih.gov For instance, 6-mercaptopurine is metabolized to 6-thioguanine (B1684491) nucleotides, which are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis. nih.gov Similarly, 6-(methylsulfanyl)purine derivatives can be metabolized to compounds that inhibit de novo purine synthesis, a pathway that is often upregulated in rapidly proliferating cancer cells. drugbank.com The presence of the N7-propyl group can influence the metabolic fate of the molecule, potentially leading to the generation of novel active metabolites with unique therapeutic profiles. nih.gov

N7-substituted purines have shown a range of biological activities, including cytostatic and antiviral effects. nih.gov The specific mechanism of these N7-isomers is an area of active investigation. They may act as inhibitors of key enzymes such as kinases, polymerases, or methyltransferases. For example, some N7-substituted 6-mercaptopurines have demonstrated cytostatic activity. nih.gov A systematic investigation into the enzymatic targets of 6-(methylsulfanyl)-7-propyl-7H-purine derivatives could uncover novel therapeutic targets and mechanisms.

The table below summarizes the reported biological activities of some N7-substituted and 6-methylthio-purine analogs, which can serve as a basis for predicting the potential therapeutic applications of 6-(methylsulfanyl)-7-propyl-7H-purine derivatives.

| Compound Class | Biological Activity | Potential Therapeutic Area |

| N7-substituted adenines | Antiviral, Anticancer | Infectious diseases, Oncology |

| N7-substituted 6-mercaptopurines | Cytostatic | Oncology |

| 7-Methylxanthine | DNA gyrase inhibitor | Antibacterial |

| 6-Methylmercaptopurine | Antimetabolite, Immunosuppressant | Leukemia, Autoimmune diseases |

This table is illustrative and based on activities reported for analogous compound classes.

Integration with High-Throughput Screening Methodologies for Mechanistic Discovery

High-throughput screening (HTS) has revolutionized drug discovery and mechanistic biology by enabling the rapid testing of large compound libraries against specific biological targets or cellular phenotypes. princeton.edunih.gov 6-(Methylsulfanyl)-7-propyl-7H-purine and a library of its derivatives are well-suited for integration into HTS campaigns for mechanistic discovery.

In target-based screening, a library of purine derivatives can be screened against a purified enzyme or receptor to identify potent and selective inhibitors or modulators. princeton.edu For example, HTS assays have been developed to identify inhibitors of the SARS-CoV-2 guanine-N7-methyltransferase, a critical enzyme for viral replication. researchgate.neteurekaselect.com A library containing 6-(methylsulfanyl)-7-propyl-7H-purine could be screened in such an assay to identify novel antiviral leads. The structural diversity within the library, achieved by varying the substituents at different positions of the purine ring, would be crucial for identifying structure-activity relationships (SAR). mdpi.com

Phenotypic screening, on the other hand, involves testing compounds for their effects on whole cells or organisms, without prior knowledge of the specific molecular target. researchgate.net A library of 6-(methylsulfanyl)-7-propyl-7H-purine derivatives could be screened for its ability to induce apoptosis in cancer cell lines, inhibit viral replication in infected cells, or modulate specific signaling pathways. mdpi.com Hits from such screens can then be subjected to further studies to identify their mechanism of action and molecular targets.

The data from HTS, combined with computational modeling and 3D-QSAR studies, can provide valuable insights into the structural requirements for biological activity and guide the rational design of more potent and selective compounds. mdpi.com This iterative process of screening, hit validation, and lead optimization is a powerful approach for mechanistic discovery and drug development.

Challenges and Opportunities in Purine-Based Chemical Biology Research

Despite the immense potential of purine derivatives, their development is not without challenges. One of the primary synthetic hurdles is achieving regioselectivity during alkylation. nih.gov The alkylation of purines often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. nih.govacs.org Developing synthetic methodologies that favor the formation of the N7 isomer is crucial for the systematic exploration of compounds like 6-(methylsulfanyl)-7-propyl-7H-purine. nih.gov The stability of the N7-alkyl bond under various physiological and experimental conditions is another important consideration. acs.org

Another significant challenge is the potential for off-target effects and toxicity. nih.gov Because purine-binding proteins are ubiquitous, designing derivatives with high selectivity for a specific target is essential to minimize side effects. nih.gov Furthermore, resistance to purine-based drugs is a common clinical problem, often arising from mutations in the target protein or alterations in metabolic pathways. nih.gov

However, these challenges also present exciting opportunities. The development of novel, regioselective synthetic methods for N7-substituted purines is an active area of research that could unlock new chemical space for drug discovery. nih.gov The vast number of purine-dependent proteins in the human proteome offers a rich source of potential drug targets. nih.gov By leveraging advanced techniques such as chemoproteomics and structural biology, it is possible to design highly selective inhibitors that target disease-specific proteins.

The opportunity to develop purine derivatives as therapies for a wide range of diseases, including cancer, viral infections, and autoimmune disorders, remains a major driving force in the field. nih.govnih.gov The unique biological properties of N7-isomers suggest that they may have advantages over the more commonly studied N9-analogs, representing a promising frontier in purine-based chemical biology research. nih.gov

Future Avenues in Synthetic Innovation and Target Validation for Purine Compounds

The future of purine-based research will be driven by innovations in synthetic chemistry and target validation technologies. For compounds like 6-(methylsulfanyl)-7-propyl-7H-purine, the development of more efficient and scalable synthetic routes is a key priority. nih.gov This includes the exploration of novel catalysts and reaction conditions to achieve high regioselectivity in N7-alkylation. acs.org The use of flow chemistry and automated synthesis platforms could accelerate the generation of diverse purine libraries for screening.

Target validation, the process of confirming that a specific molecular target is responsible for the therapeutic effect of a drug, is a critical step in drug discovery. For novel purine derivatives, a multi-pronged approach to target validation is necessary. This includes:

Genetic approaches: Using techniques like CRISPR-Cas9 to knock out or mutate the putative target gene and assess whether this phenocopies the effect of the compound.

Proteomic approaches: Employing methods like thermal proteome profiling (TPP) or activity-based protein profiling (ABPP) to identify the direct binding targets of the compound in a cellular context.

Structural biology: Determining the co-crystal structure of the compound bound to its target protein to elucidate the molecular basis of their interaction.

The integration of these advanced methodologies will be crucial for validating the targets of 6-(methylsulfanyl)-7-propyl-7H-purine derivatives and for advancing them through the drug discovery pipeline. The continued exploration of the vast chemical and biological space of purine derivatives holds immense promise for the development of the next generation of therapeutics and chemical tools. nih.govnih.gov

Q & A

Q. What synthetic methodologies are recommended for introducing the propyl group at the N7 position of 6-(methylsulfanyl)-7H-purine?

Alkylation at the N7 position of purines is often achieved via nucleophilic substitution. A modified procedure involves reacting 6-(methylsulfanyl)-7H-purine with 1-iodopropane in dimethyl sulfoxide (DMSO) using potassium carbonate as a base. The reaction temperature (288–291 K) and extended stirring (8 hours) minimize N9 alkylation byproducts. Column chromatography (silica gel, petroleum ether/ethyl acetate) is critical for isolating the N7 isomer .

Q. How can IR spectroscopy distinguish 6-(methylsulfanyl)-7-propyl-7H-purine from its N9 isomer?

The methylsulfanyl group exhibits characteristic C–S stretching vibrations near 650–700 cm⁻¹. Differentiation between N7 and N9 isomers relies on subtle shifts in ring vibration bands due to steric and electronic effects. For example, N7 alkylation may show altered out-of-plane bending modes (800–900 cm⁻¹) compared to N9 derivatives. Reference spectra for structurally related compounds (e.g., 6-(methylsulfanyl)-7H-purine) should be compared using KBr disc methods .

Q. What chromatographic techniques are effective in purifying 6-(methylsulfanyl)-7-propyl-7H-purine?

Reverse-phase HPLC with a C18 column and a water/acetonitrile gradient is recommended for high-purity isolation. For small-scale synthesis, preparative TLC (silica gel, chloroform/methanol 9:1) resolves N7 and N9 isomers, with Rf values typically differing by 0.1–0.2 .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of alkylation at N7 vs. N9 in 6-(methylsulfanyl)purine derivatives?

Alkylation at N7 is favored due to reduced steric hindrance compared to N8. Computational studies (DFT) suggest that the methylsulfanyl group at C6 electronically stabilizes the N7 transition state via resonance. Experimental validation involves comparing reaction kinetics with substituent variations (e.g., replacing methylsulfanyl with methoxy) .

Q. What strategies resolve contradictions in reported biological activity data for 6-(methylsulfanyl)-7-propyl-7H-purine analogs?

Inconsistent bioactivity may arise from isomer contamination or solvent effects. For example, inactive controls (e.g., 3-(methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine in ) highlight the need for rigorous purity verification (HPLC, NMR) before assays. Replicate studies under standardized conditions (e.g., MIC assays with agar dilution) are essential .

Q. How can X-ray crystallography confirm the N7-propyl configuration of 6-(methylsulfanyl)-7-propyl-7H-purine?

Single-crystal X-ray diffraction (using SHELXL ) resolves bond angles and torsional parameters. For example, the C7–N7–C(propyl) bond angle in N7-alkylated purines typically ranges 123–125°, distinct from N9 isomers. Crystallization from deuterochloroform via slow evaporation yields diffraction-quality crystals .

Q. What mechanistic insights explain the stability of 6-(methylsulfanyl)-7-propyl-7H-purine under physiological conditions?

The methylsulfanyl group enhances stability via hydrophobic interactions and reduced susceptibility to nucleophilic attack. Comparative degradation studies (e.g., HPLC monitoring in PBS buffer at 37°C) show slower hydrolysis compared to oxygenated analogs. Molecular dynamics simulations further predict binding pocket compatibility in enzyme targets .

Methodological Best Practices

- Synthesis Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of the methylsulfanyl group during alkylation.

- Data Reproducibility : Include isomeric controls (N7 vs. N9) in biological assays to validate target specificity .

- Structural Validation : Combine spectroscopic techniques (¹H/¹³C NMR, IR) with crystallography for unambiguous confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.